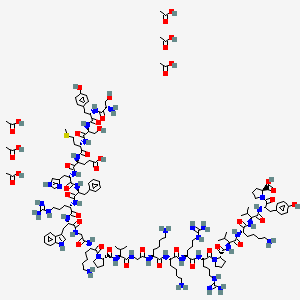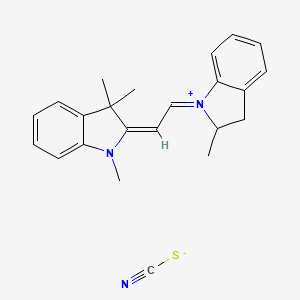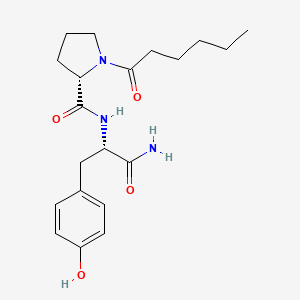
L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- typically involves the coupling of L-tyrosinamide with a hexanoyl-proline derivative. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is also common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and isolation .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the hexanoyl chain can be reduced to an alcohol.
Substitution: The amide bond can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosinamide, N-acetyl-L-isoleucyl-N-[1-(diethoxyphosphinyl)-2-[4-(1-oxo-3-phenylpropoxy)phenyl]ethyl]-
- L-Tyrosinamide, N-[2-(4-morpholinyl)acetyl]-L-alanyl-N-[(1S)-1-(cyclohexylmethyl)-2-[(2R)-2-methyl-2-oxiranyl]-2-oxoethyl]-O-methyl-
Uniqueness
L-Tyrosinamide, 1-(1-oxohexyl)-L-prolyl- stands out due to its specific structural features, such as the hexanoyl chain and proline moiety, which confer unique chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
200954-57-0 |
|---|---|
Molecular Formula |
C20H29N3O4 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-hexanoylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H29N3O4/c1-2-3-4-7-18(25)23-12-5-6-17(23)20(27)22-16(19(21)26)13-14-8-10-15(24)11-9-14/h8-11,16-17,24H,2-7,12-13H2,1H3,(H2,21,26)(H,22,27)/t16-,17-/m0/s1 |
InChI Key |
ZURZNROGUUVCMD-IRXDYDNUSA-N |
Isomeric SMILES |
CCCCCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N |
Canonical SMILES |
CCCCCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




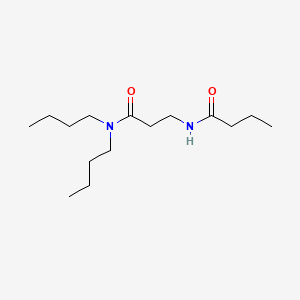

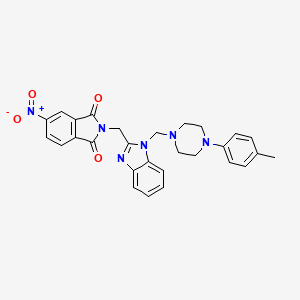


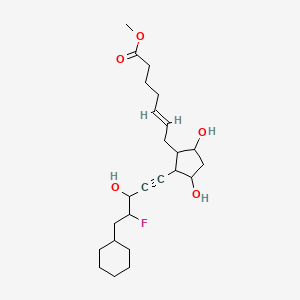
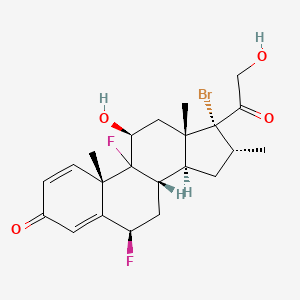

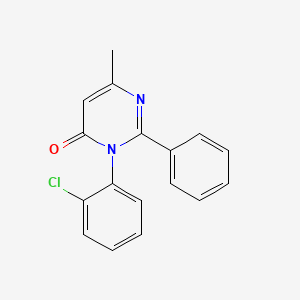
![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)
